L-Glutathione reduced-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

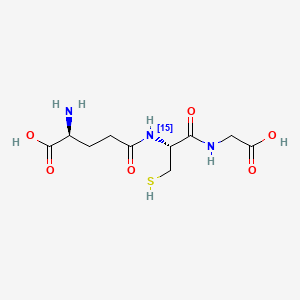

Molecular Formula |

C10H17N3O6S |

|---|---|

Molecular Weight |

308.32 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |

InChI Key |

RWSXRVCMGQZWBV-ZLWFVQENSA-N |

Isomeric SMILES |

C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Glutathione Reduced-15N: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the core chemical properties, analytical methodologies, and biological significance of L-Glutathione reduced-15N. This isotopically labeled variant of the ubiquitous antioxidant, glutathione (B108866), serves as a powerful tool in metabolic research and drug development.

L-Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), in its reduced form (GSH), is a tripeptide central to cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various signaling pathways. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the glutathione molecule provides a non-radioactive tracer for elucidating its metabolic fate and dynamics within biological systems. This guide summarizes its key chemical properties, details experimental protocols for its analysis, and illustrates its role in metabolic pathways.

Core Chemical Properties

The fundamental chemical and physical properties of L-Glutathione are not significantly altered by the incorporation of a ¹⁵N isotope in place of the naturally abundant ¹⁴N. The following tables provide a summary of these properties. While specific experimental data for the ¹⁵N-labeled variant is limited, the data for unlabeled L-Glutathione reduced serves as a reliable reference.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇¹⁵N₁N₂O₆S | [Computed by PubChem][1] |

| Molecular Weight | 308.32 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 192-195 °C (decomposes) |

Physicochemical Data

| Property | Value | Reference |

| Solubility | Soluble in water (approx. 20 mg/mL), dilute alcohol, dimethylformamide (DMF), and liquid ammonia. Insoluble in ethanol (B145695) and DMSO. | [2][3][4] |

| Specific Rotation [α]²⁰/D | -17.5° to -15.5° | [5][6] |

| XLogP3-AA | -4.5 | [1] |

Experimental Protocols

The analysis of this compound and its metabolites is crucial for understanding its role in biological systems. The following are detailed methodologies for its quantification and characterization using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: UPLC-MS/MS for Glutathione Metabolite Analysis

This protocol is adapted from methodologies used for the analysis of glutathione and its metabolites in cultured cells and can be applied for tracing studies using this compound.

1. Materials and Reagents:

-

This compound (as standard and/or tracer)

-

Stable isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-GSH)[7]

-

N-ethylmaleimide (NEM) for derivatization[7]

-

Acetonitrile (ACN), HPLC or MS grade[7]

-

Formic acid (FA), MS grade[7]

-

Ultrapure water[7]

-

Ice-cold phosphate-buffered saline (PBS)[7]

2. Sample Preparation:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS.

-

Lysis and Derivatization: Lyse the cells and immediately add a solution containing N-ethylmaleimide (NEM) to derivatize the thiol group of reduced glutathione, preventing its oxidation.[7]

-

Protein Precipitation: Precipitate proteins using a suitable agent like sulfosalicylic acid (SSA) or by adding a high concentration of cold organic solvent (e.g., acetonitrile).[7]

-

Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 16,000 x g) at 4°C.[7]

-

Supernatant Collection: Transfer the supernatant containing the derivatized glutathione to a new tube for analysis.[7]

3. UPLC-MS/MS Analysis:

-

LC System: A UPLC system equipped with a suitable column for polar analytes (e.g., HSS T3).[8]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF) operating in positive electrospray ionization (ESI) mode.[8]

-

MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions specific for the NEM-derivatized this compound and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the characterization of this compound using NMR.

1. Sample Preparation:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a final concentration of 1-10 mM.

-

Adjust the pH of the solution if necessary, as chemical shifts can be pH-dependent.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals.

-

¹⁵N HSQC: Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the nitrogen atoms with their directly attached protons, providing specific signals for the ¹⁵N-labeled sites.

-

Other 2D NMR: Additional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign the proton spin systems.

3. Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

-

Reference the chemical shifts to an internal or external standard.

-

Analyze the ¹H spectrum for characteristic resonances of the glutamate, cysteine, and glycine (B1666218) residues.

-

In the ¹⁵N HSQC spectrum, identify the cross-peak corresponding to the ¹⁵N-labeled amide bond, confirming the isotopic incorporation and providing information about its chemical environment.

Signaling and Metabolic Pathways

This compound is an invaluable tracer for studying glutathione metabolism and its role in various cellular processes. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.

Glutathione Biosynthesis Pathway

The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9]

Caption: De novo synthesis of glutathione from its constituent amino acids.

Glutathione Redox Cycle

The antioxidant function of glutathione is maintained by the redox cycle involving glutathione reductase (GR) and glutathione peroxidase (GPx).

Caption: The central role of glutathione in the detoxification of reactive oxygen species.

Experimental Workflow for ¹⁵N Tracer Analysis

This diagram outlines the general workflow for a stable isotope tracing experiment using this compound or its ¹⁵N-labeled precursors to study glutathione metabolism.

Caption: A typical workflow for metabolic studies using ¹⁵N-labeled compounds.

References

- 1. This compound | C10H17N3O6S | CID 169450295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reduced Glutathione [gbiosciences.com]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. L-Glutathione reduced, 25 g, CAS No. 70-18-8 | Amino Acids for Cell Culture | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. L-Glutathione reduced, 2.5 g, CAS No. 70-18-8 | Amino Acids for Cell Culture | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. benchchem.com [benchchem.com]

- 8. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Purification of L-Glutathione Reduced-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Glutathione reduced, specifically labeled with a 15N isotope on the glycine (B1666218) residue (L-Glutamyl-L-cysteinyl-[15N]glycine). This isotopically labeled glutathione (B108866) is a critical tool in metabolic research, drug metabolism studies, and as an internal standard for quantitative mass spectrometry-based applications. This document outlines the enzymatic synthesis pathway, detailed experimental protocols for synthesis and purification, and methods for characterization.

Introduction to L-Glutathione and Isotopic Labeling

L-Glutathione (GSH) is a tripeptide composed of L-glutamate, L-cysteine, and glycine, playing a pivotal role in cellular antioxidant defense, detoxification of xenobiotics, and redox signaling. The synthesis of isotopically labeled GSH, such as with 15N, provides a powerful tracer for studying its biosynthesis, metabolism, and function in various biological systems without altering its chemical properties.[1] The 15N label, particularly on the glycine moiety, allows for precise tracking and quantification in complex biological matrices using mass spectrometry.[2]

Enzymatic Synthesis of L-Glutathione Reduced-15N

The biosynthesis of glutathione is a two-step enzymatic process that occurs in the cytosol.[3] This pathway can be harnessed for the in vitro synthesis of 15N-labeled GSH by providing an isotopically labeled precursor. The most common approach is to use [15N]-glycine.

The two key enzymes involved are:

-

γ-Glutamylcysteine Synthetase (GCL): Catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine.[3]

-

Glutathione Synthetase (GS): Catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine.[3]

For the synthesis of this compound, [15N]-glycine is used as a substrate for Glutathione Synthetase.

Synthesis Pathway

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the use of immobilized enzymes or whole cells, such as E. coli, overexpressing GCL and GS to enhance synthesis.[4][5]

Materials:

-

L-Glutamate

-

L-Cysteine

-

[15N]-Glycine (≥98 atom % 15N)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Tris-HCl buffer (pH 7.4)

-

Immobilized E. coli cells with overexpressed γ-glutamylcysteine synthetase and glutathione synthetase[4]

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing:

-

L-Glutamate (e.g., 20 mM)

-

L-Cysteine (e.g., 20 mM)

-

[15N]-Glycine (e.g., 20 mM)

-

ATP (e.g., 25 mM)

-

MgCl₂ (e.g., 20 mM)

-

KCl (e.g., 150 mM)

-

-

Enzyme Addition: Add the immobilized E. coli cells to the reaction mixture. The amount of cells will depend on their enzymatic activity, which should be predetermined.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor and maintain the pH at 7.4, as the reaction consumes ATP and can lead to a decrease in pH.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of GSH-15N by HPLC.

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by separating the immobilized cells from the reaction mixture by centrifugation or filtration.

-

Clarification: Further clarify the supernatant containing the synthesized GSH-15N by centrifugation to remove any remaining cell debris. The clarified supernatant is now ready for purification.

Purification of this compound

The purification of the synthesized this compound is crucial to remove unreacted amino acids, ATP, and other byproducts. A multi-step chromatographic approach is typically employed.

Purification Workflow

Caption: Multi-step purification workflow for this compound.

Experimental Protocol: Purification

Step 1: Ion-Exchange Chromatography

This step is effective for separating glutathione from other amino acids and impurities.[6]

Materials:

-

Strongly acidic cation exchange resin (H+ form)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrochloric acid (HCl) for pH adjustment

-

Chromatography column

Procedure:

-

Column Packing and Equilibration: Pack a chromatography column with the strongly acidic cation exchange resin. Equilibrate the column with deionized water until the pH of the eluate is neutral.

-

Sample Loading: Adjust the pH of the clarified reaction supernatant to acidic (e.g., pH 2-3) with HCl and load it onto the equilibrated column.

-

Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound glutathione using a dilute solution of alkali hydroxide (e.g., 0.1 N NaOH).[6]

-

Fraction Collection: Collect fractions and monitor the presence of glutathione using a suitable method, such as HPLC analysis or a colorimetric assay.

-

Pooling: Pool the fractions containing pure this compound. Neutralize the pooled fractions with HCl.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is used as a final polishing step to achieve high purity.

Materials:

-

Preparative C18 HPLC column

-

Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

-

HPLC system with a UV detector

Procedure:

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Sample Injection: Inject the pooled and neutralized fractions from the ion-exchange chromatography step.

-

Elution Gradient: Elute the sample using a shallow gradient of Mobile Phase B. The exact gradient will need to be optimized but can start with an isocratic flow of 2% B for a few minutes, followed by a linear increase to 15-20% B over 30-40 minutes.

-

Detection and Fraction Collection: Monitor the elution profile at 210-220 nm. Collect the peak corresponding to this compound.

-

Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator.

-

Lyophilization: Lyophilize the aqueous solution to obtain the final product as a white powder.

Data Presentation

The following table summarizes typical specifications for commercially available isotopically labeled L-Glutathione. Actual yields from a laboratory synthesis will vary depending on the specific conditions and scale.

| Parameter | Specification | Reference |

| Isotopic Enrichment | ≥98 atom % 15N | [7] |

| Chemical Purity (HPLC) | ≥95% | [7] |

| Form | White solid/powder | [7] |

| Molecular Weight | ~308.3 g/mol (for 15N-glycine labeled) |

Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the labeled glutathione. The expected mass will show an increase of 1 Da compared to the unlabeled compound due to the 15N incorporation in the glycine residue. Fragmentation analysis (MS/MS) can confirm the location of the label on the glycine moiety.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be used to confirm the structure of the glutathione molecule. The incorporation of 15N will result in characteristic splitting patterns (J-coupling) in the signals of adjacent 1H and 13C nuclei, providing definitive evidence of labeling.[9]

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with a C18 column can be used to determine the chemical purity of the final product. The retention time should be identical to that of an unlabeled glutathione standard.[10]

Conclusion

This technical guide provides a framework for the enzymatic synthesis and chromatographic purification of this compound. The successful implementation of these protocols will enable researchers to produce high-purity, isotopically labeled glutathione for a wide range of applications in biomedical and pharmaceutical research. Careful optimization of each step is recommended to achieve the desired yield and purity for specific experimental needs.

References

- 1. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Enzymatic synthesis of novel glutathione analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JPS6127999A - Method for purifying glutathione - Google Patents [patents.google.com]

- 7. Glutathione (GSH) (glycine-¹³Câ, 98%; ¹âµN, 96-99%) (65-70% net peptide) peptide purity 85-90% - Cambridge Isotope Laboratories, CNLM-6245-10 [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthetic 15N and 13C isotope labelling of glutathione in the mixed disulfide with Escherichia coli glutaredoxin documented by sequence-specific NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Isotopic Purity and Enrichment of L-Glutathione reduced-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of L-Glutathione reduced-¹⁵N (¹⁵N-GSH), a critical tool in metabolic research and drug development. This document outlines the typical specifications for commercially available ¹⁵⁵N-GSH, details the experimental protocols for its analysis, and illustrates its application in studying the de novo glutathione (B108866) synthesis pathway.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of ¹⁵N-labeled L-Glutathione are crucial parameters that determine its suitability for use as an internal standard or a tracer in metabolic studies. Commercially available ¹⁵N-GSH, often labeled in combination with ¹³C, is characterized by high chemical and isotopic purity.

| Parameter | Typical Specification | Notes |

| Chemical Purity | ≥95% to 99.9% | Determined by methods such as HPLC. |

| Isotopic Enrichment (¹⁵N) | 96-99 atom % | Represents the percentage of nitrogen atoms that are the ¹⁵N isotope. |

| Isotopic Enrichment (¹³C) | Typically ~98 atom % | When dual-labeled (e.g., in the glycine (B1666218) moiety). |

| Form | Solid (lyophilized powder) | |

| Storage Conditions | -20°C, protected from light and moisture. |

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of ¹⁵N-GSH is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for precise quantification of the isotopic incorporation and verification of the molecular structure.

Mass Spectrometry (MS) Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the analysis of ¹⁵N-GSH due to its high sensitivity and specificity.

Sample Preparation:

A critical step in the analysis of glutathione is the prevention of its oxidation from the reduced form (GSH) to the disulfide form (GSSG). This is typically achieved by derivatization of the thiol group.

-

Cell Lysis and Protein Precipitation: Cells or tissues are lysed, and proteins are precipitated using agents like perchloric acid or sulfosalicylic acid.

-

Derivatization: The thiol group of GSH is alkylated, commonly with N-ethylmaleimide (NEM), to form a stable derivative (GS-NEM). This prevents auto-oxidation.[1]

-

Internal Standard: A known amount of a suitable internal standard, such as homoglutathione (B101260), may be added for accurate quantification.[2]

-

Extraction: The derivatized sample is then extracted and prepared for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: The GS-NEM derivative is separated from other cellular components using reverse-phase liquid chromatography.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the ¹⁵N-labeled GS-NEM is monitored in comparison to its unlabeled counterpart to determine the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling without the need for derivatization in all cases, although derivatization can be used to stabilize GSH.

Sample Preparation:

-

Extraction: Glutathione is extracted from cells or tissues using methods similar to those for MS analysis.

-

Derivatization (Optional but Recommended): To prevent oxidation, samples can be treated with NEM.[3][4] The excess NEM can be removed by drying the sample.[3][4]

-

Resuspension: The extracted and derivatized sample is resuspended in a suitable NMR buffer, often containing a deuterium-labeled solvent (e.g., D₂O) for the field frequency lock.

NMR Analysis:

-

¹H NMR: A one-dimensional ¹H NMR spectrum is acquired to identify the characteristic signals of the GS-NEM derivative.[3]

-

¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A two-dimensional ¹⁵N-¹H HSQC experiment is performed to correlate the ¹⁵N nuclei with their directly attached protons. The presence and intensity of cross-peaks in the spectrum confirm the ¹⁵N labeling and can be used to quantify the enrichment.

Key Applications and Signaling Pathways

¹⁵N-labeled L-Glutathione is extensively used as a tracer to study the dynamics of glutathione metabolism, particularly the de novo synthesis pathway. This pathway is crucial for maintaining cellular redox balance and detoxification.

De Novo Glutathione Synthesis Pathway

The de novo synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol.[5][6][7] By supplying cells with ¹⁵N-labeled precursors, such as ¹⁵N-glutamate or ¹⁵N-glycine, researchers can trace the incorporation of the heavy isotope into the newly synthesized GSH pool.[2][8]

Caption: De Novo Glutathione Synthesis Pathway.

This pathway illustrates the sequential addition of amino acids to synthesize glutathione, a process that can be traced using ¹⁵N-labeled precursors to quantify synthesis rates.

Experimental Workflow for Tracer Analysis

The use of ¹⁵N-GSH and its labeled precursors in metabolic tracing studies follows a structured workflow to ensure accurate and reproducible results.

Caption: Experimental Workflow for ¹⁵N Tracer Analysis.

This generalized workflow outlines the key steps involved in a metabolic tracer experiment using ¹⁵N-labeled compounds to study glutathione synthesis. The precise conditions for each step, such as incubation times and analytical parameters, should be optimized for the specific experimental system.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of L-[(15)N] glutamic acid and homoglutathione to determine both glutathione synthesis and concentration by gas chromatography-mass spectrometry (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extending the Scope of 1H NMR-Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione de novo synthesis but not recycling process coordinates with glutamine catabolism to control redox homeostasis and directs murine T cell differentiation | eLife [elifesciences.org]

- 7. sfrbm.org [sfrbm.org]

- 8. researchgate.net [researchgate.net]

L-Glutathione Reduced-15N: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, L-Glutathione reduced-15N serves as a critical tool in metabolomics and oxidative stress research. This isotopically labeled analog of L-Glutathione, a pivotal endogenous antioxidant, enables precise quantification and tracing of metabolic pathways. This guide provides an in-depth overview of its chemical properties, experimental applications, and the biochemical pathways in which it participates.

Core Properties of this compound

This compound is a stable, non-radioactive isotopologue of L-Glutathione where one of the nitrogen atoms has been substituted with the heavy isotope ¹⁵N. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Below is a summary of its key quantitative data. It is important to note that a specific CAS number for L-Glutathione with a single ¹⁵N label is not consistently reported in public databases. Therefore, the CAS number of the unlabeled parent compound is provided for reference.

| Property | Value | Source |

| Molecular Weight | 308.32 g/mol | [1] |

| Molecular Formula | C₁₀H₁₇N₃O₆S | [1] |

| Parent Compound CAS Number | 70-18-8 | |

| Monoisotopic Mass | 308.08084134 Da | [1] |

Experimental Protocol: Quantification of L-Glutathione in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a representative method for the accurate quantification of reduced glutathione (B108866) (GSH) in biological samples, such as cell lysates or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

1. Sample Preparation:

-

Homogenization and Derivatization: To prevent the auto-oxidation of the thiol group in GSH to glutathione disulfide (GSSG), samples should be immediately homogenized in a solution containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM). A typical homogenization buffer would be ice-cold acetonitrile (B52724) with NEM.

-

Protein Precipitation: Following homogenization, proteins are precipitated to clean up the sample. This is often achieved by adding an acid, such as sulfosalicylic acid (SSA), and vortexing.

-

Centrifugation: The mixture is then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the derivatized GSH (GS-NEM) and the internal standard, is carefully collected for analysis.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the sample preparation process to ensure it undergoes the same processing as the endogenous analyte.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The GS-NEM and its ¹⁵N-labeled counterpart are separated from other sample components using a suitable liquid chromatography column, such as a Hypercarb or a HILIC column. A gradient elution with solvents like acetonitrile and water with a modifier like formic acid is typically employed.

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for both the analyte and the internal standard are monitored. The specific mass transitions will depend on the derivatizing agent used. For NEM-derivatized glutathione, the transitions would be monitored for GS-NEM and the corresponding ¹⁵N-labeled GS-NEM.

3. Data Analysis:

-

Quantification: The concentration of GSH in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled GSH and a constant concentration of the ¹⁵N-labeled internal standard.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental application of this compound, the following diagrams illustrate the glutathione metabolism pathway and a general workflow for its quantification using stable isotope labeling.

Caption: Glutathione metabolism pathway.

Caption: Experimental workflow for glutathione quantification.

References

An In-depth Technical Guide to the Stability and Storage of 15N-Labeled Glutathione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 15N-labeled glutathione (B108866). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this critical reagent in their experimental workflows. This document outlines recommended storage protocols, presents available stability data, details experimental methods for stability assessment, and illustrates relevant biochemical pathways and experimental designs.

Core Concepts: Stability and Storage of 15N-Labeled Glutathione

15N-labeled glutathione is a stable isotope-labeled version of the ubiquitous tripeptide antioxidant, glutathione (GSH). The incorporation of the heavy isotope ¹⁵N does not alter the chemical properties of the molecule, meaning its stability profile is comparable to that of unlabeled glutathione. However, proper handling and storage are paramount to prevent degradation and ensure the accuracy of experimental results, particularly in sensitive quantitative applications like mass spectrometry-based metabolic flux analysis.

The primary routes of glutathione degradation are oxidation to glutathione disulfide (GSSG) and enzymatic breakdown. Factors such as temperature, pH, exposure to light, and the presence of oxidizing agents or enzymes can significantly impact its stability.

Recommended Storage Conditions

To maintain the integrity of 15N-labeled glutathione, it is crucial to adhere to the following storage guidelines based on manufacturer recommendations and scientific literature.

Table 1: Recommended Storage Conditions for 15N-Labeled Glutathione

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid (Lyophilized) | -20°C | Long-term | Protect from light, air, and moisture. Store in a desiccator. |

| Aqueous Solution | -80°C | Up to 6 months | Protect from light and store under a nitrogen atmosphere. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Protect from light and store under a nitrogen atmosphere. Aliquot to avoid repeated freeze-thaw cycles. | |

| 4°C | Short-term (days) | Protect from light. Use as soon as possible. |

Note: Data compiled from various supplier datasheets and stability studies.

Factors Influencing Stability

-

Temperature: As with most biomolecules, lower temperatures slow down the rate of chemical and enzymatic degradation. Storing 15N-labeled glutathione at or below -20°C is essential for long-term preservation.

-

pH: Glutathione is most stable in acidic conditions. In neutral to alkaline solutions, the thiolate anion is more susceptible to oxidation.

-

Oxidation: The sulfhydryl group of the cysteine residue is readily oxidized, particularly in the presence of oxygen and metal ions, to form the disulfide GSSG. It is advisable to use deoxygenated buffers and consider the addition of chelating agents like EDTA to sequester metal ions.

-

Light: Exposure to light, especially UV radiation, can promote the formation of reactive oxygen species and accelerate the degradation of glutathione.

-

Enzymatic Degradation: In biological samples, enzymes such as γ-glutamyl transpeptidase can degrade glutathione. Proper sample preparation, including rapid deproteinization with acids like perchloric acid or metaphosphoric acid, is critical to inhibit enzymatic activity.

Quantitative Stability Data

While specific long-term stability studies on 15N-labeled glutathione under a wide range of forced degradation conditions are not extensively published, the stability is expected to be very similar to unlabeled glutathione. The following table summarizes data from a forced degradation study on unlabeled glutathione, which provides a strong indication of the expected stability of its 15N-labeled counterpart.

Table 2: Forced Degradation of Glutathione under Oxidative Stress

| Stress Condition | Time (minutes) | % Glutathione Remaining |

| 3% H₂O₂ Solution (Room Temperature) | 0 | 100% |

| 30 | ~30% | |

| 60 | ~15% | |

| 120 | ~7% | |

| 180 | <5% |

Data adapted from a study on the oxidative forced degradation of glutathione in nutraceutical formulations. The primary degradation product was identified as GSSG.[1]

Experimental Protocols

This section details key experimental protocols for assessing the stability of 15N-labeled glutathione and for its application in metabolic studies.

Protocol for Forced Degradation Study of 15N-Labeled Glutathione

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of 15N-labeled glutathione under various stress conditions, in accordance with ICH guidelines.[2][3][4][5][6]

Objective: To determine the degradation pathways and kinetics of 15N-labeled glutathione under hydrolytic, oxidative, and photolytic stress.

Materials:

-

15N-Labeled Glutathione

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Milli-Q water

-

HPLC or UPLC-MS/MS system

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 15N-labeled glutathione in Milli-Q water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Sample Quenching: Immediately neutralize the acid and base hydrolysis samples. For all samples, dilute with an appropriate mobile phase to stop the degradation reaction.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method (see Protocol 3.2).

-

Data Analysis: Quantify the amount of remaining 15N-labeled glutathione and any major degradation products (e.g., 15N-GSSG). Calculate the percentage of degradation over time and determine the degradation kinetics.

UPLC-MS/MS Method for Quantification of 15N-Labeled Glutathione and its Degradation Products

This protocol provides a method for the sensitive and specific quantification of 15N-labeled glutathione and its primary oxidized form, 15N-GSSG.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column for polar analytes (e.g., a C18 column designed for aqueous mobile phases).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate glutathione and its degradation products.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

15N-Glutathione: Precursor ion (m/z) -> Product ion (m/z) (specific to the labeling pattern, e.g., for glycine-labeled 15N-GSH).

-

15N-Glutathione Disulfide (GSSG): Precursor ion (m/z) -> Product ion (m/z) (specific to the labeling pattern).

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for each analyte.

Sample Preparation:

-

For in vitro stability samples, dilute the quenched sample with the initial mobile phase.

-

For biological samples, perform protein precipitation by adding a cold solution of 5-10% perchloric acid or metaphosphoric acid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C.

-

Collect the supernatant for analysis.

Mandatory Visualizations

Biochemical Pathways

The following diagrams illustrate the key metabolic pathways involving glutathione, where 15N-labeled glutathione can be used as a tracer to study metabolic flux and enzyme kinetics.

Caption: Glutathione Biosynthesis Pathway.

Caption: Glutathione Degradation and Redox Cycling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using 15N-labeled glutathione to trace the metabolism of a xenobiotic, such as acetaminophen (B1664979), which can cause drug-induced liver injury.[7][8][9][10][11][12]

Caption: Workflow for Tracing Xenobiotic Metabolism with 15N-Glutathione.

Conclusion

The stability of 15N-labeled glutathione is a critical factor for its effective use in research and drug development. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the reliability of their experimental data. The provided protocols for stability testing and quantitative analysis offer a framework for validating the integrity of 15N-labeled glutathione and its application in elucidating complex biological pathways. The use of stable isotope tracers like 15N-labeled glutathione will continue to be an invaluable tool in advancing our understanding of metabolism, toxicology, and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. snscourseware.org [snscourseware.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. GLUTATHIONE DEFENSE MECHANISM IN LIVER INJURY: INSIGHTS FROM ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the fate of the glutathione and cysteine conjugates of acetaminophen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and excretion of a glutathione conjugate of acetaminophen in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]

- 11. biomed.cas.cz [biomed.cas.cz]

- 12. researchgate.net [researchgate.net]

Whitepaper: Natural Abundance Correction for L-Glutathione reduced-15N

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for correcting the natural abundance of stable isotopes in studies involving 15N-labeled L-Glutathione (GSH). Accurate quantification of isotopic enrichment is critical for precise metabolic flux analysis, drug metabolism studies, and understanding the role of glutathione (B108866) in various physiological and pathological states.

The Imperative of Natural Abundance Correction

L-Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a vital intracellular antioxidant, playing a key role in protecting cells from oxidative damage and detoxifying xenobiotics.[1][2] Stable isotope tracers, such as L-Glutathione labeled with Nitrogen-15 (15N), are powerful tools to investigate its metabolism and dynamics.[3][4]

However, the elements that constitute glutathione (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) naturally exist as a mixture of stable isotopes.[5] The presence of these heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) means that even an unlabeled population of glutathione molecules will exhibit a distribution of masses (M, M+1, M+2, etc.) in a mass spectrometer.[6][7] When analyzing a sample containing intentionally 15N-labeled GSH, the measured signal for the labeled molecule is convoluted with the signal from the natural isotopic variants of the unlabeled molecule.[8] Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment and can result in significant misinterpretation of experimental data.[6][9]

Natural Abundance of Constituent Elements

The molecular formula for L-Glutathione is C₁₀H₁₇N₃O₆S. The precise calculation of its isotopic distribution depends on the natural abundance of the stable isotopes of its constituent elements.

| Element | Isotope | Natural Abundance (%) |

| Hydrogen | ¹H | 99.985 |

| ²H (D) | 0.015 | |

| Carbon | ¹²C | 98.89 |

| ¹³C | 1.11 | |

| Nitrogen | ¹⁴N | 99.63 |

| ¹⁵N | 0.37 | |

| Oxygen | ¹⁶O | 99.759 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.204 | |

| Sulfur | ³²S | 95.00 |

| ³³S | 0.76 | |

| ³⁴S | 4.22 | |

| ³⁶S | 0.014 | |

| Data sourced from the Massachusetts Institute of Technology (MIT).[5] |

The Principle of Isotopic Correction

The core challenge is to deconvolve the measured mass isotopologue distribution (MID) to determine the true extent of 15N labeling. The intensity of any given mass peak in a spectrum is the sum of contributions from different isotopic species. For instance, the measured M+1 peak for a sample containing both unlabeled and single-labeled (¹⁵N₁) GSH is a combination of:

-

Unlabeled GSH containing one ¹³C, ²H, ¹⁷O, or ³³S atom.

-

¹⁵N₁-labeled GSH containing only the lightest isotopes of all other elements.

The following diagram illustrates this relationship.

Correction algorithms use matrix-based calculations to solve this system of linear equations, subtracting the contributions from natural abundance to reveal the true labeling pattern.[10] Several software packages, such as IsoCorrectoR and AccuCor2, are available to perform these corrections.[6][9][10]

Experimental Protocol: Quantification of ¹⁵N-GSH by LC-MS/MS

This section outlines a general workflow for the sample preparation and analysis of ¹⁵N-labeled glutathione from cultured cells.

Materials and Reagents

-

L-Glutathione reduced (GSH) and L-Glutathione oxidized (GSSG) standards.

-

Stable isotope-labeled internal standards (e.g., GSH-¹³C₂,¹⁵N).[11]

-

5-Sulfosalicylic acid (SSA) or Perchloric acid (PCA) for protein precipitation.[11]

-

HPLC or MS-grade Acetonitrile (ACN) and Formic Acid (FA).

-

Ultrapure water.

-

Ice-cold Phosphate-buffered saline (PBS).

Sample Preparation Protocol

-

Cell Culture: Culture cells with ¹⁵N-labeled precursors (e.g., L-¹⁵N₂-glutamine) for a specified duration to allow for incorporation into the glutathione pool.[4][13]

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular contaminants.

-

Metabolite Extraction: Add a cold extraction solution (e.g., 80% methanol) containing NEM to the cells. The NEM derivatizes the thiol group of GSH, forming GS-NEM, which prevents auto-oxidation and improves stability.[12]

-

Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Add cold SSA or PCA to the lysate to precipitate proteins. Incubate on ice for 10-15 minutes.[11]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[11]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. At this stage, add a known concentration of an isotope-labeled internal standard (e.g., GSH-¹³C₂,¹⁵N) for absolute quantification.

-

Sample Analysis: The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Perform chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar metabolites like glutathione.[4][13]

-

Column: A suitable HILIC column (e.g., silica, amide).

-

Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

-

Mobile Phase B: Water with 0.1% Formic Acid.

-

Gradient: A gradient from high to low organic content.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high sensitivity and specificity. Alternatively, high-resolution mass spectrometry (e.g., Q-TOF, FT-ICR) can be used to resolve isotopologues.[8][12]

-

MRM Transitions: Define specific precursor-to-product ion transitions for unlabeled GS-NEM, the ¹⁵N-labeled GS-NEM isotopologues, and the internal standard.

-

The following diagram outlines the experimental workflow.

Glutathione Biosynthesis Pathway

Understanding the synthesis pathway of glutathione is essential for designing and interpreting isotope labeling experiments. GSH is synthesized from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—in two ATP-dependent steps.[1][2] When using a labeled precursor like ¹⁵N-glutamine, the ¹⁵N atom is incorporated into the glutamate pool and subsequently into the newly synthesized glutathione.

Data Interpretation: An Illustrative Example

After data acquisition and processing, the raw MIDs must be corrected. The table below shows a hypothetical example of raw vs. corrected data for a sample with 50% of its glutathione pool labeled with a single ¹⁵N atom.

| Mass Isotopologue | Raw Measured Abundance (%) | Corrected Abundance (%) | Interpretation |

| M₀ (Unlabeled) | 44.0 | 50.0 | The fraction of the pool that is completely unlabeled. |

| M+1 | 50.5 | 50.0 | The fraction of the pool containing one ¹⁵N atom. The raw value is inflated by natural ¹³C, etc., from the M₀ pool. |

| M+2 | 5.0 | 0.0 | After correction, this value approaches zero, as the measured signal was primarily from natural abundance in M₀ and M+1 pools. |

| M+3 | 0.5 | 0.0 | Similarly, this signal is attributed to natural abundance contributions. |

This correction reveals the true biological enrichment, which is essential for accurate modeling of metabolic fluxes and turnover rates.

Conclusion

The correction for natural isotopic abundance is a non-negotiable step in stable isotope tracing studies using 15N-labeled L-Glutathione. It requires careful experimental design, robust analytical methods, and appropriate computational tools. By meticulously accounting for the contributions of naturally occurring heavy isotopes, researchers can achieve highly accurate and reliable quantification of glutathione metabolism, paving the way for deeper insights into cellular redox biology and the development of novel therapeutic strategies.

References

- 1. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. Use of L-[(15)N] glutamic acid and homoglutathione to determine both glutathione synthesis and concentration by gas chromatography-mass spectrometry (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]

- 10. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for L-Glutathione reduced-15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for L-Glutathione reduced-15N, a stable isotope-labeled compound critical for a range of research applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays. Understanding the nuances of the CoA is paramount for ensuring the quality, identity, and purity of this essential research material, thereby guaranteeing the reliability and reproducibility of experimental data.

Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined release specifications. For a high-purity, isotopically labeled compound like this compound, the CoA provides critical data on its identity, purity, strength, and other key quality attributes. This guide will dissect the typical components of such a CoA, offering insights into the underlying analytical methodologies.

Quantitative Data Summary

The quantitative data from a typical Certificate of Analysis for this compound is summarized below. These specifications are derived from established standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for unlabeled glutathione (B108866), with additional tests specific to the isotopically labeled version.

Table 1: Identification and Physicochemical Properties

| Test | Specification | Typical Value |

| Appearance | White to off-white crystalline powder | Conforms |

| Solubility | Soluble in water | Conforms |

| Specific Optical Rotation | -15.5° to -17.5° (c=2, water) | -16.5° |

| pH (5% solution) | 2.0 - 3.5 | 2.8 |

| Loss on Drying | Not more than 0.5% | 0.2% |

| Residue on Ignition | Not more than 0.1% | <0.1% |

Table 2: Identity and Assay

| Test | Specification | Typical Value |

| Identification A (IR) | The infrared absorption spectrum corresponds to that of the reference standard. | Conforms |

| Identification B (HPLC) | The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard. | Conforms |

| Assay (HPLC, on dried basis) | 98.0% - 101.0% | 99.5% |

| Isotopic Enrichment (Mass Spec.) | ≥ 98 atom % 15N | 99.2 atom % |

| Chemical Purity (NMR) | ≥ 98% | Conforms |

Table 3: Impurity Profile

| Test | Specification | Typical Value |

| Related Substances (HPLC) | ||

| - Glutathione Disulfide | Not more than 1.5% | 0.5% |

| - Any other individual impurity | Not more than 0.5% | <0.1% |

| - Total Impurities | Not more than 2.0% | 0.6% |

| Heavy Metals | Not more than 10 ppm | <10 ppm |

| Residual Solvents | Meets the requirements of USP <467> or Ph. Eur. 5.4 | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Identification by Infrared (IR) Spectroscopy

-

Principle: Infrared spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule.

-

Methodology:

-

A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in an IR spectrometer, and a spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

The obtained spectrum is compared with the spectrum of a certified reference standard of L-Glutathione. The positions and relative intensities of the absorption bands must be concordant. The 15N labeling is not expected to cause a significant shift in the major absorption bands in a standard IR spectrum.

-

Assay and Purity by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.

-

Methodology:

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic system is used. A typical mobile phase consists of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: A solution of known concentration of USP L-Glutathione Reference Standard is prepared in the mobile phase.

-

Sample Preparation: A solution of the this compound is prepared at the same concentration as the standard solution.

-

Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for the main glutathione peak are recorded.

-

Calculation for Assay:

-

Calculation for Impurities: The percentage of each impurity is calculated based on its peak area relative to the total area of all peaks in the chromatogram.

-

Isotopic Enrichment by Mass Spectrometry (MS)

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For 15N-labeled glutathione, the molecular weight will be increased by the number of 15N atoms incorporated. By analyzing the isotopic distribution of the molecular ion peak, the percentage of 15N enrichment can be determined.

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The instrument is operated in positive ion mode, and the full scan mass spectrum is acquired over a mass range that includes the molecular ions of both unlabeled ([M+H]⁺ at m/z 308.09) and the fully 15N-labeled glutathione ([M+3H]⁺ at m/z 311.08, as there are three nitrogen atoms).

-

Data Analysis:

-

The relative intensities of the monoisotopic peaks for the unlabeled (M+0), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured.

-

The isotopic enrichment is calculated using the following formula:

Where I_M+n is the intensity of the peak corresponding to the molecule with 'n' 15N atoms. Corrections for the natural abundance of other isotopes (e.g., 13C) should be applied for high accuracy.

-

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For 15N-labeled compounds, specific NMR experiments can confirm the position of the 15N label and the overall structure.

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

A standard ¹H NMR spectrum is acquired to confirm the overall proton structure.

-

A ¹⁵N NMR spectrum or, more commonly, a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is performed. The HSQC experiment shows correlations between protons and the nitrogen atoms they are attached to.

-

-

Data Interpretation:

-

In the ¹H-¹⁵N HSQC spectrum, the presence of correlation peaks at the expected chemical shifts for the three nitrogen atoms in the glutathione molecule confirms the successful incorporation of the 15N label at the expected positions. The chemical shifts will be different for the glutamate, cysteine, and glycine (B1666218) nitrogens, allowing for site-specific confirmation.

-

-

Mandatory Visualizations

L-Glutathione Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: L-glutamate, L-cysteine, and glycine.

Caption: The biosynthesis of L-Glutathione from precursor amino acids.

Experimental Workflow for CoA Testing

This diagram outlines the logical flow of experiments performed to generate the data for the Certificate of Analysis.

Caption: A typical experimental workflow for quality control testing.

Glutathione Redox Cycle and Signaling

This diagram illustrates the central role of glutathione in maintaining cellular redox homeostasis and its involvement in signaling pathways.

Caption: The Glutathione redox cycle and its role in cellular signaling.

Methodological & Application

Application Note: Quantitative Analysis of L-Glutathione (Reduced-15N) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutathione (GSH) is a tripeptide that plays a pivotal role in numerous cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of oxidative stress, which is implicated in a variety of diseases. Accurate and sensitive quantification of GSH is therefore essential in biomedical research and drug development. This application note provides a detailed protocol for the analysis of L-Glutathione using a stable isotope-labeled internal standard (L-Glutathione-15N) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

To prevent the auto-oxidation of GSH to GSSG during sample preparation, it is crucial to use a thiol-alkylating agent, such as N-ethylmaleimide (NEM).[1][2]

Materials:

-

Biological matrix (e.g., whole blood, tissue homogenate, cell lysate)

-

L-Glutathione-15N (internal standard)

-

N-ethylmaleimide (NEM) solution (100 mM in methanol)

-

Sulfosalicylic acid (SSA) (2% w/v in water)[2]

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Procedure for Whole Blood:

-

To 100 µL of whole blood, add 10 µL of L-Glutathione-15N internal standard solution of a known concentration.

-

Immediately add 200 µL of ice-cold 100 mM NEM solution to alkylate the thiol groups. Vortex briefly.

-

Add 200 µL of ice-cold 2% SSA to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 2% B; 2-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Instrument dependent |

MRM Transitions:

The following MRM transitions are monitored for the NEM-derivatized L-Glutathione and its 15N-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Glutathione-NEM (GSH-NEM) | 433.1 | 304.1 | 15 |

| L-Glutathione-15N-NEM | 434.1 | 305.1 | 15 |

Data Presentation

The quantitative data for a set of calibration standards is summarized below. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

| Standard Concentration (ng/mL) | Peak Area (GSH-NEM) | Peak Area (GSH-15N-NEM) | Area Ratio (Analyte/IS) |

| 1 | 12,540 | 250,800 | 0.050 |

| 5 | 63,200 | 252,800 | 0.250 |

| 10 | 128,900 | 258,000 | 0.500 |

| 50 | 645,000 | 255,000 | 2.529 |

| 100 | 1,295,000 | 259,000 | 5.000 |

| 500 | 6,520,000 | 260,800 | 25.000 |

| 1000 | 13,100,000 | 262,000 | 50.000 |

Visualizations

Glutathione (B108866) Biosynthesis and Recycling Pathway

The following diagram illustrates the key steps in the synthesis of glutathione from its constituent amino acids and its recycling from the oxidized state.

Caption: Glutathione biosynthesis from amino acids and its role in redox cycling.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps involved in the quantitative analysis of L-Glutathione from biological samples.

Caption: Workflow for the quantitative analysis of L-Glutathione by LC-MS/MS.

References

Application Note: Utilizing L-Glutathione reduced-15N for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Glutathione reduced-15N (¹⁵N-GSH), allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. This application note details the use of ¹⁵N-labeled precursors to investigate the de novo synthesis and redox state of glutathione (B108866) (GSH), a critical antioxidant and a key player in cellular detoxification and signaling pathways. Understanding the flux through the glutathione pathway is crucial for research in areas such as neurodegenerative diseases, cancer metabolism, and toxicology.[1][2][3]

Principle

The core principle involves introducing a ¹⁵N-labeled precursor of glutathione, typically L-glutamine-¹⁵N₂, into a cell culture or in vivo model.[4][5] The nitrogen atoms from the labeled glutamine are incorporated into glutamate (B1630785) and subsequently into glutathione through enzymatic reactions. By using mass spectrometry (MS) to measure the isotopic enrichment in glutathione and its intermediates, researchers can quantify the rate of its synthesis and gain insights into the regulation of the pathway under various conditions.[4][5][6]

Experimental Protocols

This section provides a detailed protocol for a typical metabolic flux experiment using ¹⁵N-labeled glutamine to trace glutathione synthesis in cultured cells.

Materials

-

Cell line of interest (e.g., human-induced pluripotent stem cell-derived neurons)[4]

-

Cell culture medium deficient in glutamine

-

L-glutamine-¹⁵N₂ (stable isotope tracer)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards for mass spectrometry

-

Protein assay kit (e.g., BCA)

Protocol: Stable Isotope Labeling and Metabolite Extraction

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow under standard conditions.

-

Media Preparation: Prepare the experimental medium by supplementing glutamine-free medium with L-glutamine-¹⁵N₂ at a known concentration.

-

Isotope Labeling:

-

Metabolite Extraction:

-

After the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.[7]

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis:

Analytical Method: LC-MS/MS for Isotopologue Analysis

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is used for analysis. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like glutathione and its precursors.[4][5]

-

Method: Multiple Reaction Monitoring (MRM) or high-resolution full scan modes can be used to detect and quantify the different isotopologues of glutathione and related metabolites.[4][5][8][9]

-

Data Analysis:

-

The peak areas of the different mass isotopologues are integrated.

-

The raw data is corrected for the natural abundance of stable isotopes using software like IsoCor.[4]

-

The mass isotopologue distribution (MID) is calculated, which represents the relative abundance of each isotopologue.

-

The ¹⁵N enrichment is calculated to determine the fraction of the metabolite pool that is newly synthesized.[4]

-

Data Presentation

The quantitative data from a metabolic flux experiment can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: ¹⁵N Enrichment in Glutathione and Precursor Amino Acids

This table shows the percentage of ¹⁵N enrichment in key metabolites involved in the de novo glutathione synthesis pathway after labeling with L-glutamine-¹⁵N₂. The data is based on a study in healthy mid-brain neurons.[4][10]

| Metabolite | ¹⁵N Enrichment (%) |

| Glutamate | 23% |

| Serine | 5% |

| Glycine | Not Detected |

| Glutathione (GSH) | 5% |

| Glutathione Disulfide (GSSG) | 4% |

Table 2: Comparison of ¹⁵N-labeled Metabolite Abundance in Healthy vs. Stressed Conditions

This table illustrates the changes in the abundance of ¹⁵N-labeled metabolites in response to oxidative stress (induced by rotenone (B1679576) treatment in mid-brain neurons), providing insights into the alteration of metabolic fluxes.[4][5]

| ¹⁵N-labeled Metabolite | Healthy Neurons (Relative Abundance) | Rotenone-Treated Neurons (Relative Abundance) |

| ¹⁵N-Glutamate | 1.00 | 0.85 |

| ¹⁵N-GSH | 1.00 | 0.65 |

| ¹⁵N-GSSG | 1.00 | 1.20 |

Visualizations

Diagram 1: Experimental Workflow for Metabolic Flux Analysis

Caption: Workflow for ¹⁵N-based metabolic flux analysis.

Diagram 2: De Novo Glutathione Synthesis Pathway

Caption: Tracing ¹⁵N from glutamine to glutathione.

The use of L-Glutathione reduced-¹⁵N and its precursors as tracers in metabolic flux analysis provides a robust and quantitative method to study the dynamics of glutathione metabolism.[1][4][5] This approach enables researchers to elucidate the mechanisms of cellular responses to oxidative stress and to identify potential targets for therapeutic intervention in a variety of diseases. The detailed protocols and data analysis workflows presented here offer a foundation for implementing this powerful technique in both basic and applied research settings.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic flux analysis of postburn hepatic hypermetabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 7. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of cellular redox status by stable isotope dilution liquid chromatography/mass spectrometry analysis of glutathione and glutathione disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Proteomics Workflow with 15N-Labeled Glutathione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) is a critical tripeptide thiol involved in a myriad of cellular processes, including antioxidant defense, detoxification, and redox signaling. A key mechanism by which GSH regulates protein function is through S-glutathionylation, a reversible post-translational modification of cysteine residues. Dysregulation of protein glutathionylation is implicated in various diseases, making the study of this modification crucial for understanding disease pathogenesis and for drug development.

This application note details a quantitative proteomics workflow employing 15N-labeled glutathione to identify and quantify glutathionylated proteins. By using a stable isotope-labeled form of glutathione, researchers can accurately measure changes in protein glutathionylation in response to stimuli such as drug treatment or oxidative stress. This method provides a powerful tool for biomarker discovery and for elucidating the mechanism of action of novel therapeutics. Stable isotope labeling approaches are a cornerstone of quantitative proteomics, allowing for accurate and unbiased quantification of changes in protein expression levels[1].

Principle of the Method

The workflow is based on the metabolic labeling of cells with a 15N-labeled precursor, followed by the enrichment of glutathionylated proteins and their subsequent analysis by high-resolution mass spectrometry. In this protocol, we will utilize L-glutamine-15N2 as a precursor for the biosynthesis of 15N-labeled glutathione[2]. This allows for the in-cell generation of a "heavy" glutathione pool.

Alternatively, for certain applications, commercially available 15N-labeled glutathione can be introduced into cell lysates to act as a trapping agent for reactive metabolites, where the resulting adducts can be readily identified by a characteristic mass shift[3]. However, for studying endogenous glutathionylation dynamics, metabolic labeling is the preferred approach.

The experimental design involves comparing two cell populations: a control group grown in standard media ("light") and a treatment group also grown in standard media. Both groups are then lysed in the presence of a "heavy" spike-in standard, which is a lysate from cells metabolically labeled with 15N-glutamine, resulting in proteins and glutathione containing 15N. This "heavy" standard serves as an internal reference for accurate quantification. After cell lysis and protein extraction, glutathionylated proteins are enriched, digested into peptides, and analyzed by LC-MS/MS. The relative abundance of glutathionylated peptides is determined by comparing the signal intensities of the "light" (from the experimental samples) and "heavy" (from the 15N-labeled standard) peptide pairs.

Experimental Workflow

Caption: Overall experimental workflow for quantitative glutathionyl-proteomics.

Materials and Reagents

-

Cell Lines: e.g., HepG2 human hepatocarcinoma cells.

-

Cell Culture Media: DMEM/F12 medium, high-glucose N2B27 medium.

-

Reagents for Labeling: L-glutamine-15N2 (Cambridge Isotope Laboratories, Inc.).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Enrichment: Anti-glutathione antibody-coupled beads or other affinity resins.

-

Digestion: Sequencing-grade modified trypsin.

-

Mass Spectrometry: High-resolution Orbitrap or Q-TOF mass spectrometer.

Detailed Experimental Protocols

Protocol 1: Cell Culture and 15N Metabolic Labeling

-

Cell Culture: Culture HepG2 cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Preparation of 15N-Labeling Medium: Prepare high-glucose N2B27 medium, replacing the standard 2 mM L-glutamine with 2 mM L-glutamine-15N2[2].

-

Metabolic Labeling: For the "heavy" standard, culture HepG2 cells in the 15N-labeling medium for at least 5-6 cell divisions to ensure >98% incorporation of the heavy isotope.

-

Experimental Treatment: Culture the "light" cells (control and treated groups) in the standard medium. Apply the desired treatment (e.g., drug compound, oxidative stressor) to the treatment group for the specified duration.

Protocol 2: Sample Preparation and Enrichment

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. To prevent auto-oxidation of glutathione, it is crucial to handle samples at low temperatures[4]. Some protocols suggest the use of N-ethylmaleimide (NEM) to derivatize reduced GSH and preserve the GSH/GSSG ratio during sample preparation[5].

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Mixing: Mix the "light" lysates (control and treated) with an equal amount of the "heavy" 15N-labeled lysate. This creates the internal standard for quantification.